

A Comparative Guide to the Structure-Activity Relationship of Conopressin G Analogs

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Compound of Interest

Compound Name: Conopressin G

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Conopressin G** and its analogs, focusing on their structure-activity relationships (SAR). The information presented herein is intended to facilitate further research and development of novel therapeutics targeting the vasopressin/oxytocin family of receptors. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways, experimental workflows, and the logical relationships between structure and activity.

Introduction to Conopressin G

Conopressin G is a nonapeptide first isolated from the venom of the marine cone snail *Conus geographus*. It belongs to the vasopressin/oxytocin superfamily of neuropeptides and exhibits a range of biological activities by interacting with their receptors.^{[1][2]} The structural similarity of conopressins to endogenous mammalian hormones makes them valuable tools for studying receptor function and promising scaffolds for drug design. Understanding the relationship between the structure of **Conopressin G** analogs and their biological activity is crucial for the development of selective and potent receptor agonists or antagonists.

Comparative Analysis of Conopressin G Analogs

The biological activity of **Conopressin G** analogs is highly dependent on specific amino acid residues and structural modifications. Key determinants of activity include the nature of the

amino acid at position 8, C-terminal amidation, and modifications within the exocyclic tripeptide.

Data on Biological Activity

The following table summarizes the potency (EC50 values) of **Conopressin G** and several of its analogs at human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors, as well as their zebrafish counterparts.

Peptide Sequence	Analog	Receptor	EC50 (nM)	Reference
CFIRNCPKG-NH ₂	Conopressin G	hV1aR	123	[3]
hV1bR	52	[3]		
hV2R	300	[3]		
hOTR	>10000	[3]		
zFV1a1R	10	[3]		
zFV1a2R	1700	[3]		
zFV2R	300	[3]		
zFOTRa	>10000	[3]		
CIIRNCPRG-NH ₂	Conopressin S	-	-	[4]
CYIQNCLRV-NH ₂	Conopressin T	hV1aR	Antagonist (IC50 ~500 nM)	[5]
CFPGNCPDS-NH ₂	Con-M1 (amidated)	hV1aR	>10000 (partial agonist)	[3]
hV1bR	6800 (partial agonist)	[3]		
hV2R	>10000	[3]		
hOTR	>10000	[3]		
CFPGNCPDS-OH	Con-M1 (acid)	hV1aR	>10000	[3]
hV1bR	>10000	[3]		
hV2R	>10000	[3]		
hOTR	>10000	[3]		

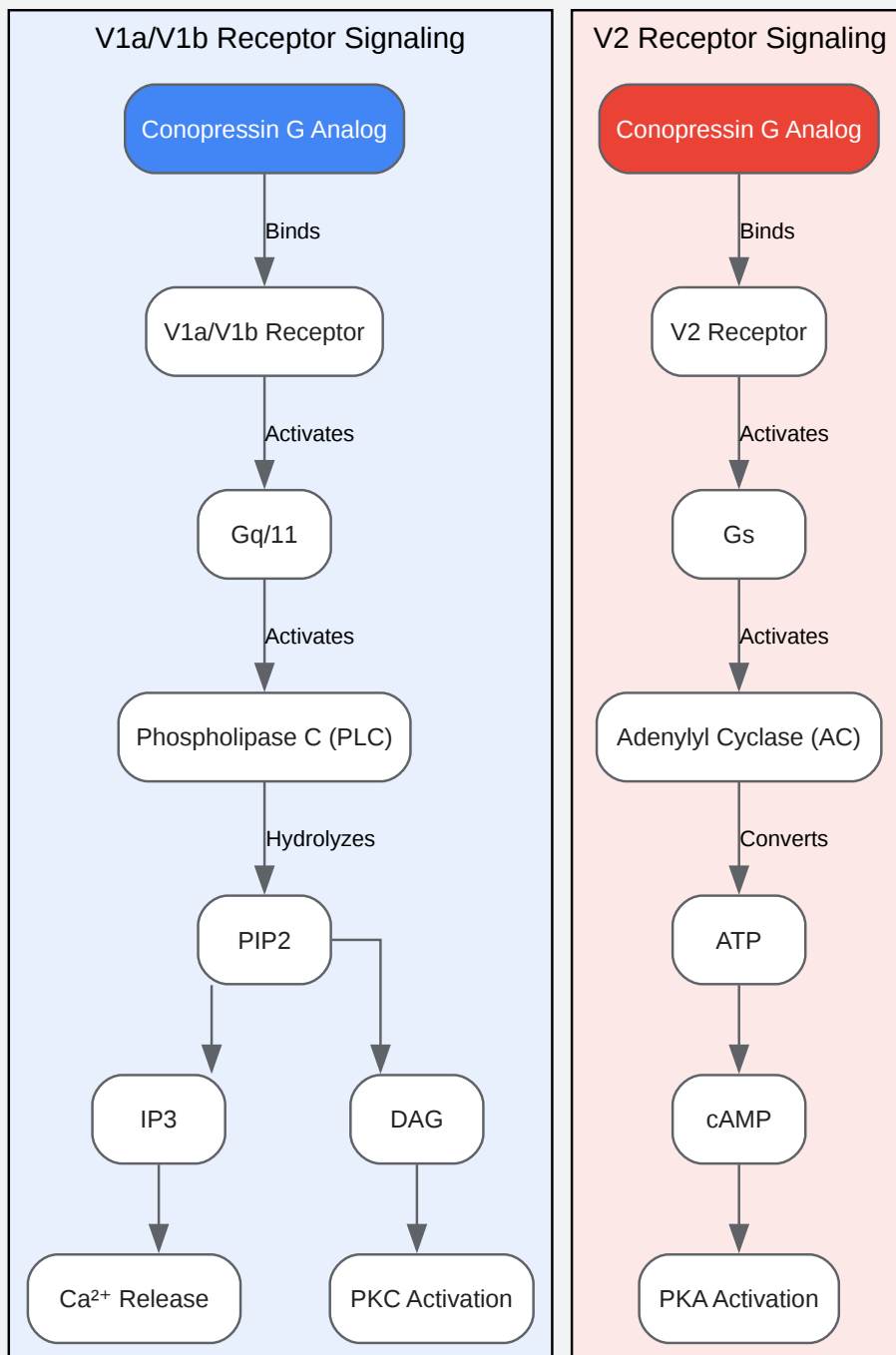
CFLGNCPDS-NH ₂	Con-M2 (amidated)	hV1aR	>10000	[3]
hV1bR	>10000	[3]		
hV2R	3600	[3]		
hOTR	>10000	[3]		
CFLGNCPDS-OH	Con-M2 (acid)	hV1aR	>10000	[3]
hV1bR	>10000	[3]		
hV2R	1700	[3]		
hOTR	>10000	[3]		

Note: "-" indicates that specific quantitative data was not available in the cited sources.

Signaling Pathways

Conopressin G and its analogs exert their effects by activating G protein-coupled receptors (GPCRs), specifically the vasopressin and oxytocin receptors. The V1a and V1b receptors are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). The V2 receptor, on the other hand, is coupled to Gs proteins, which activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).

Vasopressin Receptor Signaling Pathways

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Vasopressin Receptor Signaling Pathways

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of **Conopressin G** analogs.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (K_i) of unlabeled **Conopressin G** analogs by measuring their ability to displace a radiolabeled ligand from the receptor.

Materials:

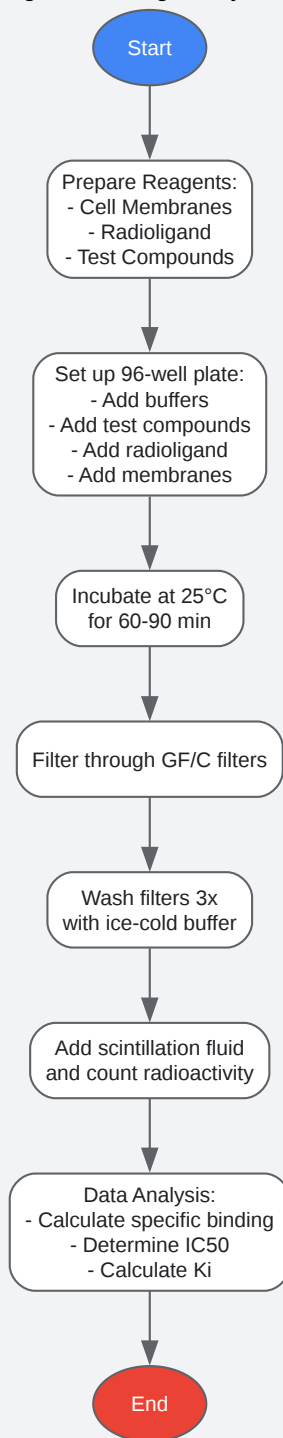
- Cell membranes expressing the human vasopressin/oxytocin receptor subtype of interest.
- Radioligand (e.g., [^3H]-Arginine Vasopressin).
- Unlabeled **Conopressin G** analogs (test compounds).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , pH 7.4 (ice-cold).
- 96-well microplates.
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
- Scintillation fluid and a scintillation counter.

Procedure:

- Reaction Setup: In a 96-well plate, add in the following order:
 - 50 μL of assay buffer with or without a high concentration of unlabeled vasopressin (for total and non-specific binding, respectively).
 - 50 μL of diluted unlabeled **Conopressin G** analog at various concentrations.
 - 50 μL of radioligand at a concentration close to its K_d .

- 100 µL of cell membrane suspension.
- Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
- Filtration: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters three times with ice-cold wash buffer.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand Binding Assay Workflow

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Radioligand Binding Assay Workflow

Functional Assays

1. Calcium Mobilization Assay (for V1a/V1b/OT Receptors)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

- CHO or HEK293 cells stably expressing the receptor of interest.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **Conopressin G** analogs.
- A fluorescent imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

- Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
- Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
- Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
- Compound Addition: Add the **Conopressin G** analog at various concentrations.
- Measurement: Immediately measure the change in fluorescence over time.
- Data Analysis: Determine the EC50 value from the dose-response curve.

2. cAMP Accumulation Assay (for V2 Receptors)

This assay measures the production of cyclic AMP following V2 receptor activation.

Materials:

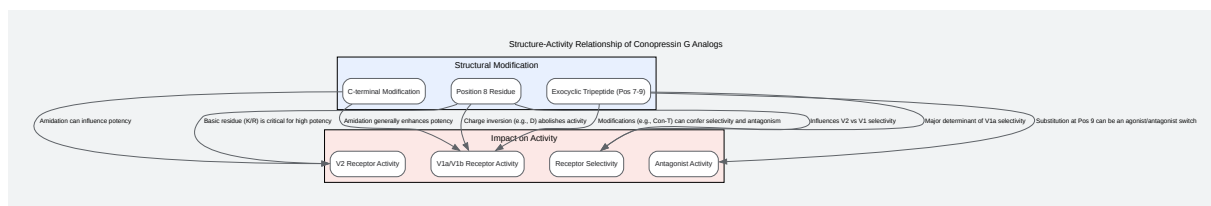
- CHO or HEK293 cells stably expressing the V2 receptor.
- cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- **Conopressin G** analogs.

Procedure:

- Cell Plating: Plate the cells in a suitable microplate and grow to the desired density.
- Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period.
- Compound Addition: Add the **Conopressin G** analog at various concentrations and incubate for a specified time (e.g., 30 minutes at 37°C).
- Lysis and Detection: Lyse the cells and measure the cAMP concentration using the chosen assay kit according to the manufacturer's protocol.
- Data Analysis: Determine the EC50 value from the dose-response curve.

Structure-Activity Relationship (SAR)

The accumulated data reveals several key SAR trends for **Conopressin G** analogs.



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SAR of **Conopressin G** Analogs

- **Position 8:** A basic residue (Lysine or Arginine) at position 8 is crucial for potent activity at the V2 receptor.[3] Analogs with a charge inversion at this position, such as Con-M1 and Con-M2 which have an Aspartate, show significantly reduced or no activity at human vasopressin receptors.[3]
- **C-terminal Amidation:** C-terminal amidation generally enhances the potency of **Conopressin G** analogs. For instance, the amidated form of Con-M1 shows partial agonism at hV1aR and hV1bR, while the acid form is inactive.[3]
- **Exocyclic Tripeptide (Positions 7-9):** Modifications in this region can dramatically alter receptor selectivity and even switch the activity from agonism to antagonism. Conopressin T, with Leu at position 7 and Val at position 9 (instead of the conserved Pro and Gly), is a selective V1a receptor antagonist.[5] The substitution at position 9, in particular, has been identified as a potential agonist/antagonist switch.[5]

- Position 4: Conopressins possess a conserved basic residue (Arginine) at position 4 within the disulfide ring, a feature not typically found in mammalian vasopressin and oxytocin, which may contribute to their unique pharmacological profiles.[2]
- Truncation: Truncation of the C-terminal tail can significantly impact activity, suggesting the importance of this region for receptor interaction.[2]

Conclusion

The structure-activity relationship of **Conopressin G** analogs is a complex interplay of individual amino acid contributions and overall peptide conformation. The data presented in this guide highlights the critical role of specific residues, particularly at position 8 and within the exocyclic tail, in determining the potency, selectivity, and functional activity of these peptides at vasopressin and oxytocin receptors. This information provides a valuable foundation for the rational design of novel **Conopressin G**-based ligands with tailored pharmacological profiles for therapeutic applications. Further research, including the determination of high-resolution structures of these analogs in complex with their receptors, will undoubtedly provide deeper insights and accelerate the development of new drug candidates.

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